molecular formula C11H11N3O2 B11890299 ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1014631-92-5

ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11890299
CAS No.: 1014631-92-5
M. Wt: 217.22 g/mol
InChI Key: KKCJMHAHVWDBID-UHFFFAOYSA-N
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Description

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one
  • N-ethyl-3-indolyl heterocycles
  • Piperazine and piperidine derivatives

Uniqueness

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Biological Activity

Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H12_{12}N2_{2}O2_{2} and a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring fused with a pyridine moiety and an ethyl ester group, which contributes to its unique biological activity.

Research indicates that this compound primarily exhibits its biological effects through the inhibition of specific enzymes, particularly cyclooxygenases (COX). This inhibition plays a crucial role in the inflammatory response by affecting prostaglandin synthesis, which is significant for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anti-inflammatory Properties

The compound is recognized for its anti-inflammatory effects, attributed to its ability to inhibit COX enzymes. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is under investigation .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other pyrazole derivatives provide insights into its biological activity. Below is a comparison table highlighting some related compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateContains an amino group at position 5Known for COX-inhibitory activity
Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylateAcetyl group at position 1Exhibits different anti-inflammatory properties
Ethyl 2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylateMethylamino substitutionEnhanced solubility and bioactivity

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion and broth microdilution methods. The results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against Enterobacterales, showcasing its potential as an antibiotic adjuvant .

Evaluation of Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using animal models of inflammation. The compound significantly reduced edema in paw swelling tests, demonstrating its effectiveness in mitigating inflammatory responses .

Properties

IUPAC Name

ethyl 1-pyridin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJMHAHVWDBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719108
Record name Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014631-92-5
Record name Ethyl 1-(4-pyridinyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014631-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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